molecular formula C16H15N3O4S B5243378 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B5243378
M. Wt: 345.4 g/mol
InChI Key: MTHLTBCNHQXGAX-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide is an organic compound that features a phenoxy group, a nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid.

    Formation of the Carbamothioyl Intermediate: The next step involves the reaction of 2-nitroaniline with thiophosgene to form 2-nitrophenyl isothiocyanate.

    Final Coupling Reaction: The final step involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-nitrophenyl isothiocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide is unique due to the presence of both a nitrophenyl group and a carbamothioyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-6-8-12(9-7-11)23-10-15(20)18-16(24)17-13-4-2-3-5-14(13)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHLTBCNHQXGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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